1-Allyl-3-[(4-methoxybenzyl)oxy]benzene
Description
1-Allyl-3-[(4-methoxybenzyl)oxy]benzene (CAS: 1940193-03-2) is a substituted benzene derivative featuring an allyl group at position 1 and a 4-methoxybenzyl ether moiety at position 3. Its molecular formula is C₁₇H₁₈O₂, with a molecular weight of 254.33 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and materials science. The 4-methoxybenzyl (PMB) group serves as a protective group for hydroxyl functionalities, while the allyl substituent offers opportunities for further functionalization via reactions such as thiol-ene additions or Claisen rearrangements .
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-methoxy-4-[(3-prop-2-enylphenoxy)methyl]benzene |
InChI |
InChI=1S/C17H18O2/c1-3-5-14-6-4-7-17(12-14)19-13-15-8-10-16(18-2)11-9-15/h3-4,6-12H,1,5,13H2,2H3 |
InChI Key |
LGWWKQBCHIAJAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene can be synthesized through several methods. One common approach involves the reaction of 1-allyloxy-3-hydroxybenzene with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the allyl group to a saturated alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of methoxybenzenes can inhibit the growth of various microbial strains, including bacteria and fungi. A study highlighted the synthesis of novel derivatives that displayed enhanced antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. Research has demonstrated that certain methoxy-substituted phenolic compounds can modulate inflammatory pathways, suggesting that 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene may possess similar effects .
Case Study: Antimicrobial Screening
In a systematic screening of various methoxyphenol derivatives, compounds exhibiting structural similarities to 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene were tested for their Minimum Inhibitory Concentration (MIC) against several bacterial strains. Compounds with allyl substitutions showed promising results, indicating their potential as lead compounds for further development .
Fragrance Formulation
1-Allyl-3-[(4-methoxybenzyl)oxy]benzene is also utilized in the fragrance industry due to its pleasant aromatic profile. The compound's methoxy group enhances its volatility and solubility in various solvents, making it suitable for incorporation into perfumes and scented products. Regulatory assessments have noted its safety in cosmetic formulations when used within recommended concentrations .
Agricultural Applications
Pesticidal Properties
Emerging studies suggest that 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene may exhibit pesticidal properties. Compounds with similar structures have been evaluated for their effectiveness against agricultural pests, offering a potential avenue for developing eco-friendly pest control agents. Preliminary findings indicate that such compounds can disrupt the life cycle of certain insects, thereby reducing crop damage .
Summary of Findings
The following table summarizes the key applications of 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene based on current research:
Mechanism of Action
The mechanism of action of 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s effects on biological systems are mediated through its interaction with cellular receptors and enzymes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 1-allyl-3-[(4-methoxybenzyl)oxy]benzene, differing in core frameworks or substituents:
Table 1: Structural Comparison
Key Observations :
- The PMB group enhances steric bulk and stability under basic/neutral conditions but is cleavable via oxidative or acidic methods.
- Allyl vs. Ethynyl : Allyl groups enable radical or electrophilic additions, whereas ethynyl groups (e.g., in 4-benzyloxy-1-ethynyl-3-methoxybenzene) are pivotal in click chemistry (e.g., Huisgen cycloaddition) .
- Chlorine substitution (as in 1-[(4-chlorobenzyl)oxy]-4-methoxybenzene) introduces electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitutions compared to electron-donating methoxy groups .
Physicochemical Properties
Table 2: Physicochemical Properties
Reactivity Insights :
- The PMB-protected allyl benzene undergoes regioselective functionalization at the allyl group, whereas urea derivatives (e.g., 86a in ) participate in hypervalent iodine(III)-initiated cyclizations to form oxazolidinones .
- Ethynyl-containing analogs exhibit orthogonal reactivity, enabling modular assembly of triazole-based architectures .
Biological Activity
1-Allyl-3-[(4-methoxybenzyl)oxy]benzene, a compound with the molecular formula C16H18O2, is an organic compound that has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene consists of a benzene ring substituted with an allyl group and a methoxybenzyl ether. This structural arrangement contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that compounds similar to 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene exhibit significant antimicrobial properties. For example, certain derivatives have been shown to inhibit the growth of various bacteria and fungi. A study highlighted that modifications to the benzyl ether linkage can enhance the efficacy against Mycobacterium tuberculosis, demonstrating a promising avenue for developing new antimicrobial agents .
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For instance, derivatives of 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene have been tested against human tumor cell lines, showing significant cytotoxic effects. One notable case study reported that specific analogs exhibited IC50 values in the low micromolar range against pancreatic cancer cells, indicating potent anticancer activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene. Research has demonstrated that:
- Substituent Variations : Altering the substituents on the benzene ring can lead to enhanced potency against specific cancer types.
- Linker Modifications : Changes in the ether linker length and composition significantly influence both in vitro and in vivo efficacy against pathogens like Mycobacterium tuberculosis .
Table 1: Summary of SAR Studies
Case Study 1: Antimicrobial Efficacy
A derivative of 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene was tested for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) below 100 µM, showcasing its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Line Testing
In vitro studies involving pancreatic cancer cell lines demonstrated that certain analogs derived from 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene could inhibit cell proliferation effectively. The most potent analog showed an IC50 value of approximately 0.58 µM, suggesting a strong potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves functionalizing a trimethoxybenzene precursor (e.g., 1,3-dimethoxybenzene) via iodination or bromination, followed by coupling with a 4-methoxybenzyloxy group using Ullmann or nucleophilic aromatic substitution. Allylation is then achieved via palladium-catalyzed cross-coupling (e.g., using allyl bromide and Pd(PPh₃)₄) or Grignard reagents. Reaction conditions such as solvent polarity (THF vs. DMF), temperature (60–100°C), and catalyst loading significantly impact yield. For example, optimizing ligand-to-palladium ratios can reduce side reactions like over-allylation .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for verifying substituent positions. For example, the allyl group’s protons show characteristic splitting patterns (δ 5.8–6.0 ppm for vinyl protons), while the 4-methoxybenzyloxy group exhibits distinct aromatic resonances (δ 6.8–7.4 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, and single-crystal X-ray diffraction provides definitive stereochemical assignment, as demonstrated in studies of structurally similar triazole derivatives .
Q. What safety precautions are necessary when handling 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene?
- Methodological Answer : Refer to its GHS classification for acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid exposure. Storage should be in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the allyl group. Emergency protocols include immediate decontamination with water and medical consultation for accidental ingestion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?
- Methodological Answer : Contradictions in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To address this:
- Cross-validate using 2D NMR techniques (COSY, HSQC) to confirm coupling patterns.
- Compare experimental data with computational predictions (DFT-based chemical shift calculations).
- Replicate synthesis under standardized conditions (e.g., anhydrous solvents, controlled temperature) to minimize batch-to-batch variability. Studies on analogous methoxybenzene derivatives highlight the importance of rigorous purification (e.g., column chromatography with silica gel) .
Q. What strategies optimize the stereoselective modification of 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene in complex syntheses?
- Methodological Answer : The allyl group’s reactivity in Diels-Alder or allylic alkylation reactions can be tuned by modifying steric and electronic environments. For example:
- Use chiral ligands (e.g., BINAP) with palladium catalysts to achieve enantioselective allylation.
- Solvent polarity (e.g., dichloromethane vs. DMSO) influences reaction rates and selectivity, as shown in palladium-catalyzed modifications of methoxybenzyl-protected intermediates .
- Protect the methoxybenzyloxy group with acid-labile moieties (e.g., tert-butyldimethylsilyl) to prevent undesired cleavage during transformations .
Q. How does computational modeling aid in predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electron density distribution, revealing reactive sites. For instance:
- Frontier Molecular Orbital (FMO) analysis identifies the allyl group as the HOMO-rich region, favoring electrophilic attacks.
- Molecular dynamics simulations assess steric hindrance from the methoxybenzyloxy group, guiding solvent selection for nucleophilic substitutions. These methods are validated against experimental kinetic data from oxidation studies of trimethoxybenzene derivatives .
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer : The allyl and methoxybenzyloxy groups serve as versatile intermediates:
- The allyl group participates in click chemistry (e.g., thiol-ene reactions) to conjugate biomolecules.
- Methoxybenzyloxy acts as a photolabile protecting group in prodrug synthesis, cleavable under UV light (λ = 365 nm).
- Derivatives have been used in synthesizing antimicrobial agents, leveraging the methoxy group’s electron-donating effects to enhance binding to bacterial enzymes .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the oxidative stability of 1-Allyl-3-[(4-methoxybenzyl)oxy]benzene?
- Methodological Answer : Discrepancies may arise from differing experimental setups:
- Oxidizing agents : Compare results using mild (e.g., MnO₂) vs. strong oxidants (e.g., KMnO₄).
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize carbocation intermediates, accelerating oxidation.
- Analytical methods : Use HPLC-MS to track degradation products, as GC-MS may miss polar byproducts. A study on photooxidation of trimethylbenzene derivatives demonstrated aerosol formation under UV light, suggesting similar pathways for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
